2-Chloro-3,6-difluorobenzamide
Overview
Description
2-Chloro-3,6-difluorobenzamide is a trisubstituted benzaldehyde . It is a white powdery crystal and insoluble in water .
Synthesis Analysis
2-Chloro-3,6-difluorobenzamide can be obtained by hydrolysis of 2,6-difluorobenzonitrile . It is an important intermediate in the synthesis process of benzoylurea insecticides, which is used to synthesize the next intermediate 2,6-difluorobenzoyl isocyanate, and finally obtain flubolurea, pyruron, fluridin, lice mite urea and other pesticide varieties .Molecular Structure Analysis
The molecular weight of 2-Chloro-3,6-difluorobenzamide is 191.56 . The InChI key is MDFUJEDMGQUCBB-UHFFFAOYSA-N . The difluorobenzamide motif develops key interactions via hydrophobic interactions between the 6-fluoro substituent and the central CH of the isopropyl group of the residue Val203 with (distance F!C of 3.3 Å) and also with the terminal methyl group of the residue Val297 (distance F!C of 2.9 Å) .Physical And Chemical Properties Analysis
2-Chloro-3,6-difluorobenzamide is a solid substance . It is insoluble in water but soluble in ethanol .Scientific Research Applications
I have conducted a search for the scientific research applications of 2-Chloro-3,6-difluorobenzamide , but unfortunately, the available information is not detailed enough to provide a comprehensive analysis focusing on unique applications as you requested. The search results mostly include product listings and general mentions of the compound’s use in various areas of research such as life science, material science, chemical synthesis, chromatography, and analytical fields .
Safety and Hazards
2-Chloro-3,6-difluorobenzamide is considered hazardous . It is recommended to avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . More research is needed to elucidate the exact nature of these interactions and the resulting changes.
Biochemical Pathways
As a biochemical used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.
Result of Action
Given its use in proteomics research , it may have effects on protein function or expression, but this needs to be confirmed through further studies.
properties
IUPAC Name |
2-chloro-3,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUJEDMGQUCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378513 | |
Record name | 2-Chloro-3,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-difluorobenzamide | |
CAS RN |
261762-40-7 | |
Record name | 2-Chloro-3,6-difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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